molecular formula C9H15NO B2804944 1-Azaspiro[3.6]decan-2-one CAS No. 178242-86-9

1-Azaspiro[3.6]decan-2-one

Cat. No.: B2804944
CAS No.: 178242-86-9
M. Wt: 153.225
InChI Key: JXXWWHDHPQWVPM-UHFFFAOYSA-N
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Description

1-Azaspiro[36]decan-2-one is a spiro compound characterized by a unique bicyclic structure where two rings share a single nitrogen atom

Mechanism of Action

Target of Action

The primary target of 1-Azaspiro[3A structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to inhibit METTL3 , a protein involved in the methylation of RNA .

Mode of Action

The exact mode of action of 1-Azaspiro[3If it shares similarities with 1,4,9-Triazaspiro[5.5]undecan-2-one, it may interact with its target protein to inhibit its function . This could result in changes to the methylation status of RNA molecules within the cell .

Biochemical Pathways

The biochemical pathways affected by 1-Azaspiro[3The inhibition of mettl3 by 1,4,9-triazaspiro[55]undecan-2-one affects the m6A regulation machinery, which plays a key role in several diseases including cancer, type 2 diabetes, and viral infections . The m6A modification is involved in various aspects of gene expression regulation, ranging from splicing to translation, stability, and degradation .

Pharmacokinetics

The pharmacokinetic properties of 1-Azaspiro[3The structurally similar compound, 1,4,9-triazaspiro[55]undecan-2-one, has been reported to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties . These properties influence the bioavailability of the compound, determining how much of the compound reaches its target site of action.

Result of Action

The molecular and cellular effects of 1-Azaspiro[3If it acts similarly to 1,4,9-Triazaspiro[5.5]undecan-2-one, it may reduce the m6A/A level of polyadenylated RNA in certain cell lines , potentially affecting gene expression and cellular function.

Action Environment

Environmental factors such as temperature, moisture, and the presence of certain excipients can influence the formation of related compounds . These factors could potentially affect the action, efficacy, and stability of 1-Azaspiro[3.6]decan-2-one.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.6]decan-2-one can be synthesized through several methods. One common approach involves the intramolecular cyclization of appropriate precursors under controlled conditions. The reaction typically requires a base catalyst and an appropriate solvent to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.6]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-Azaspiro[3.6]decan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Azaspiro[3.6]decan-2-one can be compared with other spiro compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-azaspiro[3.6]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-7-9(10-8)5-3-1-2-4-6-9/h1-7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXWWHDHPQWVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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